molecular formula C3H9N3O2 B14291819 2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine CAS No. 112753-60-3

2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine

Cat. No.: B14291819
CAS No.: 112753-60-3
M. Wt: 119.12 g/mol
InChI Key: ATHIENHHNSDYFB-UHFFFAOYSA-N
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Description

2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine is an organic compound with a unique structure that includes a methoxy group, a dimethylamino group, and an oxo-diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine typically involves the reaction of dimethylamine with methoxy-substituted diazonium salts. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature control to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1-naphthoic acid
  • 2-Methoxy-1-naphthaldehyde
  • 2-Methoxy-1-naphthalenecarboxylic acid

Uniqueness

2-Methoxy-N,N-dimethyl-1-oxo-1lambda~5~-diazen-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

CAS No.

112753-60-3

Molecular Formula

C3H9N3O2

Molecular Weight

119.12 g/mol

IUPAC Name

dimethylamino-methoxyimino-oxidoazanium

InChI

InChI=1S/C3H9N3O2/c1-5(2)6(7)4-8-3/h1-3H3

InChI Key

ATHIENHHNSDYFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)[N+](=NOC)[O-]

Origin of Product

United States

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